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  • Product: 4-Isopropoxy-3-methoxybenzaldehyde oxime
  • CAS: 98799-36-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde Oxime

From Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Executive Summary This technical guide details the optimized synthetic pathway for 4-Isopropoxy-3-methoxybenzaldehyde oxime , a critical intermediate often utilized in the...

Author: BenchChem Technical Support Team. Date: February 2026

From Vanillin (4-Hydroxy-3-methoxybenzaldehyde)

Executive Summary

This technical guide details the optimized synthetic pathway for 4-Isopropoxy-3-methoxybenzaldehyde oxime , a critical intermediate often utilized in the development of phosphodiesterase (PDE) inhibitors and tyrosine kinase scaffolds.

The synthesis proceeds via a two-stage transformation starting from the commercially available Vanillin .

  • Selective O-Alkylation: Introduction of the isopropyl group using a Williamson ether synthesis adapted for secondary halides to minimize elimination side products.

  • Condensation (Oximation): Conversion of the aldehyde moiety to the oxime using hydroxylamine hydrochloride in a buffered medium.

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Reaction Pathway

The synthesis is designed to maximize yield and purity by addressing the specific reactivity challenges of the isopropyl group (steric hindrance and elimination risk) and the aldehyde stability.

Reaction Scheme Diagram

The following diagram illustrates the chemical transformation from Vanillin to the Target Oxime.

ReactionScheme Vanillin Vanillin (Starting Material) Intermediate 4-Isopropoxy-3-methoxy- benzaldehyde (Ether Intermediate) Vanillin->Intermediate SN2 Reaction Reagent1 Step 1: Alkylation 2-Bromopropane K2CO3, DMF, 80°C Product Target Oxime (E/Z Isomers) Intermediate->Product Condensation Reagent2 Step 2: Oximation NH2OH·HCl, NaOAc EtOH/H2O, Reflux

Figure 1: Two-step synthetic pathway from Vanillin to 4-Isopropoxy-3-methoxybenzaldehyde oxime.

Phase 1: O-Alkylation of Vanillin

Objective: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde. Critical Challenge: 2-Bromopropane is a secondary alkyl halide. Using strong bases (e.g., NaOH, NaH) or high temperatures promotes E2 elimination, generating propene gas rather than the desired ether.

Reagents & Materials
ComponentEquiv.RoleCritical Attribute
Vanillin 1.0SubstrateDry, free of vanillic acid
2-Bromopropane 1.5ElectrophileSecondary halide (Steric bulk)
Potassium Carbonate (

)
2.0BaseMild base; minimizes elimination
DMF SolventMediumPolar aprotic; enhances nucleophilicity
Potassium Iodide (KI) 0.1CatalystFinkelstein exchange (in situ)
Detailed Protocol
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Charge Vanillin (1.0 eq) and anhydrous

    
     (2.0 eq) into DMF (5 mL per gram of vanillin). Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
    • Expert Note: The color typically shifts to bright yellow/orange, indicating phenoxide formation.

  • Addition: Add 2-Bromopropane (1.5 eq). Optionally, add catalytic KI (0.1 eq) to accelerate the reaction via the in situ formation of the more reactive 2-iodopropane.

  • Reaction: Heat the mixture to 80°C . Stir for 4–6 hours.

    • Control: Do not exceed 90°C. Higher temperatures drastically increase the elimination of 2-bromopropane to propene.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). Vanillin (

    
    ) should disappear; Product (
    
    
    
    ) will appear.
  • Workup:

    • Cool to room temperature.

    • Pour the mixture into crushed ice/water (10x volume of DMF).

    • The product usually precipitates as an off-white solid. Filter and wash with cold water.

    • Alternative: If oil forms, extract with Ethyl Acetate, wash with 1M NaOH (to remove unreacted vanillin), then brine. Dry over

      
       and concentrate.
      
Process Logic & Decision Tree

The following workflow ensures quality control during the alkylation phase.

AlkylationLogic Start Start Alkylation CheckTLC TLC Check (4h) Start->CheckTLC VanillinPresent Vanillin Spot Visible? CheckTLC->VanillinPresent AddBromide Add 0.2 eq 2-Bromopropane Extend heating 2h VanillinPresent->AddBromide Yes Quench Quench in Ice Water VanillinPresent->Quench No AddBromide->CheckTLC SolidForm Precipitate formed? Quench->SolidForm Filter Vacuum Filtration Wash with cold H2O SolidForm->Filter Yes (Solid) Extract Extract w/ EtOAc Wash w/ 1M NaOH SolidForm->Extract No (Oil)

Figure 2: Decision logic for monitoring and working up the alkylation reaction.

Phase 2: Oximation

Objective: Conversion of 4-Isopropoxy-3-methoxybenzaldehyde to the Oxime. Mechanism: Nucleophilic attack of hydroxylamine on the carbonyl carbon followed by dehydration.[1]

Reagents & Materials
ComponentEquiv.Role
Ether Intermediate 1.0Substrate
Hydroxylamine HCl 1.2–1.5Reagent
Sodium Acetate (NaOAc) 1.5–2.0Buffer/Base
Ethanol/Water (3:1) SolventHomogeneous medium
Detailed Protocol
  • Preparation: Dissolve the aldehyde intermediate (from Phase 1) in Ethanol.

  • Reagent Mix: In a separate beaker, dissolve Hydroxylamine Hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq) in a minimum amount of water.

    • Why NaOAc? It buffers the solution to pH ~5–6. If the solution is too acidic, the amine is protonated (

      
      ) and loses nucleophilicity. If too basic, the carbonyl is less electrophilic.
      
  • Combination: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution.

  • Reaction: Heat to reflux (

    
    ) for 1–2 hours.
    
    • Observation: The reaction is usually rapid.

  • Workup:

    • Remove Ethanol under reduced pressure (Rotavap).

    • Add cold water to the residue.[2] The oxime typically crystallizes immediately.

    • Filter the white/off-white solid.

    • Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc if necessary.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected markers.

TechniqueExpected SignalStructural Assignment
1H NMR

8.0–8.2 ppm (s, 1H)
-CH=N-OH (Aldiminc proton)
1H NMR

4.5–4.7 ppm (septet, 1H)
-CH- (Isopropyl methine)
1H NMR

1.3–1.4 ppm (d, 6H)
-(CH3)2 (Isopropyl methyls)
IR Spectroscopy 3200–3400

(Broad)
-OH (Oxime stretch)
IR Spectroscopy ~1640

C=N (Imine stretch)
TLC Lower

than aldehyde
Oxime is more polar than the ether precursor

Safety & Hazards

  • 2-Bromopropane: DANGER. Reproductive toxin (Category 1A). Highly Flammable.[3][4][5] Use only in a fume hood with double-gloving (Laminate/Nitrile).

  • Hydroxylamine HCl: Corrosive. Potential explosion hazard if heated to dryness.

  • DMF: Hepatotoxin. Avoid skin contact.[3][4][5]

References

  • PubChem. (2025). 4-isopropoxy-3-methoxybenzaldehyde (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ChemGuide. (2025). Elimination from 2-bromopropane: Mechanisms and Conditions. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of 4-Isopropoxy-3-methoxybenzaldehyde Oxime

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 4-Isopropoxy-3-methoxybenzaldehyde oxime. It is intended for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 4-Isopropoxy-3-methoxybenzaldehyde oxime. It is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced aspects of this compound's chemistry. This document emphasizes the rationale behind experimental choices and provides robust, self-validating protocols.

Introduction: The Significance of Substituted Benzaldehyde Oximes

Benzaldehyde oximes are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The oxime moiety (=N-OH) imparts unique physicochemical properties that can contribute to their interaction with biological targets[1]. The aromatic ring of benzaldehyde allows for a wide range of substitutions, enabling the fine-tuning of their antimicrobial potency, spectrum of activity, and pharmacokinetic properties[1].

The subject of this guide, 4-Isopropoxy-3-methoxybenzaldehyde oxime, is a derivative of vanillin, a widely available natural product. Vanillin and its derivatives are valuable bio-sourced building blocks for the synthesis of various heterocyclic compounds with potential applications in the pharmaceutical and materials science fields[2]. The introduction of an isopropoxy group is a common strategy in medicinal chemistry to enhance the lipophilicity of a molecule, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties[3][4]. This strategic modification, coupled with the inherent reactivity of the oxime functional group, makes 4-Isopropoxy-3-methoxybenzaldehyde oxime a compound of interest for the development of novel therapeutics[5][6].

Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde Oxime

The synthesis of 4-Isopropoxy-3-methoxybenzaldehyde oxime is a two-step process that begins with the preparation of the precursor aldehyde, 4-Isopropoxy-3-methoxybenzaldehyde, followed by its conversion to the corresponding oxime.

Part 1: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde

The synthesis of 4-Isopropoxy-3-methoxybenzaldehyde can be achieved through the Williamson ether synthesis, starting from the readily available 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Experimental Protocol: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde

  • Materials:

    • 4-hydroxy-3-methoxybenzaldehyde (Vanillin)

    • 2-Bromopropane (Isopropyl bromide)

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

    • Add 2-bromopropane (1.2 equivalents) dropwise to the mixture.

    • Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Isopropoxy-3-methoxybenzaldehyde.

  • Causality of Experimental Choices:

    • Potassium carbonate is used as a base to deprotonate the phenolic hydroxyl group of vanillin, forming a more nucleophilic phenoxide ion.

    • Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

    • Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.

    • The aqueous workup with sodium bicarbonate removes any unreacted acidic starting material and byproducts.

Part 2: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde Oxime

The conversion of the aldehyde to the oxime is a well-established reaction involving condensation with hydroxylamine.

Experimental Protocol: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde Oxime

  • Materials:

    • 4-Isopropoxy-3-methoxybenzaldehyde

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate (CH₃COONa) or Pyridine

    • Ethanol

    • Water

  • Procedure:

    • Dissolve 4-Isopropoxy-3-methoxybenzaldehyde (1 equivalent) in ethanol.

    • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.

    • Add the hydroxylamine solution to the aldehyde solution and stir at room temperature. The reaction can be gently heated to accelerate completion.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Upon completion, the product may precipitate. If not, the reaction mixture can be poured into cold water to induce precipitation.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 4-Isopropoxy-3-methoxybenzaldehyde oxime.

  • Causality of Experimental Choices:

    • Hydroxylamine hydrochloride is the source of the hydroxylamine nucleophile.

    • Sodium acetate or pyridine acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine which is the active nucleophile.

    • Ethanol/water is a common solvent system that provides good solubility for both the organic aldehyde and the inorganic hydroxylamine salt.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor Aldehyde cluster_step2 Step 2: Oximation Vanillin 4-hydroxy-3-methoxybenzaldehyde Reagents1 2-Bromopropane, K₂CO₃, Acetone Vanillin->Reagents1 Williamson Ether Synthesis Aldehyde 4-Isopropoxy-3-methoxybenzaldehyde Reagents1->Aldehyde Aldehyde2 4-Isopropoxy-3-methoxybenzaldehyde Reagents2 NH₂OH·HCl, Base, Ethanol/Water Aldehyde2->Reagents2 Condensation Oxime 4-Isopropoxy-3-methoxybenzaldehyde Oxime Reagents2->Oxime Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Compound 4-Isopropoxy-3-methoxybenzaldehyde Oxime NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Provides detailed atomic connectivity IR IR Spectroscopy Compound->IR Identifies functional groups MS Mass Spectrometry Compound->MS Determines molecular weight and fragmentation NMR_Data Chemical Shifts, Multiplicities, Integration NMR->NMR_Data IR_Data Characteristic Absorption Bands IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Confirmed Molecular Structure NMR_Data->Structure Combined analysis leads to IR_Data->Structure Combined analysis leads to MS_Data->Structure Combined analysis leads to

Caption: Workflow for the structural elucidation of the target compound.

Chemical Reactivity and Potential Applications

The molecular structure of 4-Isopropoxy-3-methoxybenzaldehyde oxime imparts it with specific reactivity and potential applications. The oxime functional group can undergo various transformations, such as Beckmann rearrangement to form amides, reduction to amines, or hydrolysis back to the aldehyde.[7] These reactions make it a versatile intermediate in organic synthesis.

Given the established biological activities of other substituted benzaldehyde oximes, this compound is a candidate for screening in various drug discovery programs. The presence of the isopropoxy and methoxy groups on the aromatic ring can influence its binding affinity to biological targets and its pharmacokinetic profile.[1][3] Potential areas of investigation include its antimicrobial, antifungal, and anticancer properties.[1][6]

Conclusion

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzaldehyde Oxime in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Supporting Information for Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium. (2012). Chemical Communications. The Royal Society of Chemistry. Retrieved from [Link]

  • ChemWhat. (n.d.). 4-ISOPROPOXY-3-METHOXY-BENZALDEHYDE OXIME CAS#: 98799-36-1. Retrieved from [Link]

  • Organic Letters. (n.d.). Supporting Information. Retrieved from [Link]

  • Barrote, A., et al. (2023). Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. The Royal Society of Chemistry. Retrieved from [Link]

  • Loiseau, F., & Beauchemin, A. M. (n.d.). Synthesis of Oximes from Alkynes and Hydroxylamine. Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde Oxime. National Center for Biotechnology Information. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Ribeiro, T. S., et al. (2020). Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-isopropoxy-3-methoxybenzaldehyde (C11H14O3). Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, R., et al. (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. Retrieved from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2026, January 9). ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Isopropoxybenzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Sci-Hub. (n.d.). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. Retrieved from [Link]

  • ASHP. (n.d.). Functional Group Characteristics and Roles. Retrieved from [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • Chegg.com. (2022, January 11). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Retrieved from [Link]

  • SteerOn Research. (2025, March 28). How Medicinal Chemistry Drives Novel Therapeutics Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Sarin. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000532. Retrieved from [Link]

  • mzCloud. (2017, April 12). 4 Methoxybenzaldehyde. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profile & Solvent Selection for 4-Isopropoxy-3-methoxybenzaldehyde Oxime

Topic: Solubility of 4-Isopropoxy-3-methoxybenzaldehyde oxime in common lab solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2][3] [1][3] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-Isopropoxy-3-methoxybenzaldehyde oxime in common lab solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2][3]

[1][3]

Executive Summary

4-Isopropoxy-3-methoxybenzaldehyde oxime (CAS: 98799-36-1) is a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors and DNA methyltransferase modulators.[1][2][3] Its physicochemical behavior is dominated by the interplay between the lipophilic isopropoxy tail and the amphoteric oxime headgroup.[1][3] This guide provides a theoretical and practical framework for solvent selection, detailing solubility profiles, experimental determination protocols, and crystallization strategies to ensure high-yield processing in drug development workflows.[2][3]

Structural Analysis & Physicochemical Properties

To predict solubility behavior without empirical data for every solvent, one must analyze the molecular descriptors.[2][3]

  • Lipophilicity (LogP): The isopropoxy group significantly increases lipophilicity compared to its parent vanillin analogs.[1][2][3] The estimated LogP is approximately 2.1 – 2.5 .[1][3]

  • Hydrogen Bonding:

    • Donor (HBD): 1 (Oxime -OH).[1][3]

    • Acceptor (HBA):[1][3] 4 (Oxime N, Oxime O, Methoxy O, Isopropoxy O).[1][3]

  • Lattice Energy: As a crystalline solid (likely MP 90–120 °C), the intermolecular H-bonds between oxime groups form dimers or chains, requiring polar protic solvents or strong H-bond acceptors to disrupt the lattice.[1][2][3]

Table 1: Physicochemical Descriptors
PropertyValue (Approx.)[1][2][3][4][5][6][7]Impact on Solubility
Molecular Weight 209.24 g/mol Moderate; favors dissolution in small-molecule solvents.[1][3]
LogP (Octanol/Water) ~2.3Lipophilic; poor water solubility, good organic solubility.[2][3]
pKa (Oxime) ~10–11Weakly acidic; solubility increases in basic aqueous media (pH > 12).[1][2][3]
H-Bond Capacity ModerateRequires polar solvents or disruption by heat.[1][3]

Solubility Profile in Common Lab Solvents

The following data categorizes solvents based on their interaction mechanism with the solute.

Table 2: Predicted Solubility Matrix

Note: "High" > 100 mg/mL; "Moderate" 10–100 mg/mL; "Low" < 10 mg/mL.[1][3]

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Protic Methanol, Ethanol, IPAHigh Primary choice.[1][2][3] The hydroxyl groups of the solvent engage in H-bonding with the oxime, disrupting the crystal lattice.[1][3]
Polar Aprotic DMSO, DMF, DMAcVery High Strong dipole interactions solubilize the polar headgroup; ideal for stock solutions (>500 mM).[2][3]
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent for extraction.[2][3] The lipophilic isopropoxy/methoxy core interacts well with DCM.[1][3]
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Good general-purpose solvents.[1][2][3] Acetone may react (trans-oximation) under acidic conditions; use with caution.[1][3]
Ethers THF, Diethyl Ether, MTBEModerate Good solubility due to ether oxygen acting as H-bond acceptor for the oxime proton.[2][3]
Non-Polar Hexanes, Heptane, TolueneLow Poor solubility at RT.[2][3] Toluene may dissolve it at reflux (useful for recrystallization).[1][3]
Aqueous Water, PBS (pH 7.[2][3]4)Very Low Hydrophobic skeleton dominates.[1][2][3] Solubility improves significantly at pH > 12 (formation of oximate anion).[1][3]

Experimental Protocol: Thermodynamic Solubility Determination

Standard Operating Procedure (SOP) for validating solubility in a specific solvent system.

Objective

To determine the saturation solubility of 4-Isopropoxy-3-methoxybenzaldehyde oxime using the Shake-Flask method with HPLC-UV quantification.

Materials
  • Analyte: 4-Isopropoxy-3-methoxybenzaldehyde oxime (>98% purity).

  • Solvents: HPLC-grade Methanol, Water, Acetonitrile.[1][2][3]

  • Equipment: Orbital shaker, Centrifuge, 0.22 µm PTFE syringe filters, HPLC system.

Workflow
  • Preparation: Add excess solid (~50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at 25 °C (or target temp) for 24–48 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter (pre-saturated to prevent adsorption).

  • Dilution: Dilute the filtrate with mobile phase (e.g., 1:100) to fit the linear calibration range.

  • Quantification: Inject into HPLC (C18 column, MeOH/Water gradient, UV detection at 254 nm).

  • Calculation:

    
    .[1][3]
    

Visualization: Solubility Screening & Decision Workflow

The following diagram outlines the logical flow for selecting a solvent based on the intended application (Reaction vs. Purification).

SolubilityWorkflow Start Start: 4-Isopropoxy-3-methoxybenzaldehyde Oxime Goal Define Goal Start->Goal Rxn Synthesis/Reaction Goal->Rxn Chemical Transformation Purify Purification/Workup Goal->Purify Isolation PolarProtic Methanol / Ethanol (Standard Choice) Rxn->PolarProtic Condensation/Reduction PolarAprotic DMF / DMSO (For difficult substitutions) Rxn->PolarAprotic Nucleophilic Attack Extract Extraction Purify->Extract Cryst Crystallization Purify->Cryst DCM DCM or Ethyl Acetate (High Solubility) Extract->DCM Partition from Water Mixed EtOH + Water (Hot) or Toluene/Hexane Cryst->Mixed Anti-solvent addition

Figure 1: Decision tree for solvent selection based on process requirements (Reaction vs. Purification).[1][3]

Application Contexts

A. Synthesis (Reaction Medium)[1][2][3][7][8]
  • Oxime Formation: Typically performed in Ethanol or Methanol with a base (NaOAc or Pyridine).[1][2][3] The starting aldehyde and the product oxime are both soluble, allowing for homogenous kinetics.[3]

  • Reduction (to Amine): If reducing with LAH, use anhydrous THF or Diethyl Ether .[1][2][3] If using catalytic hydrogenation, Ethanol or Acetic Acid are preferred.[3]

B. Purification (Crystallization)

Since the oxime is likely a solid, recrystallization is the preferred purification method over chromatography for scale-up.[1][2][3]

  • Solvent Pair 1 (Protic): Ethanol/Water .[1][3] Dissolve in hot ethanol, add water until turbid, cool slowly.

  • Solvent Pair 2 (Non-Polar): Toluene/Heptane .[1][3] Dissolve in minimum hot toluene; add heptane as an anti-solvent.[1][3]

C. Troubleshooting "Oiling Out"

If the compound forms an oil instead of crystals:

  • Cause: Solvent is too polar or cooling is too rapid.[1][3]

  • Solution: Seed the solution with a pure crystal at the cloud point. Switch to a system with higher boiling point disparity (e.g., EtOAc/Hexane) to allow slower evaporation/cooling.[1][3]

References

  • PubChem. (2025).[1][2][3] 4-Isopropoxy-3-methoxybenzaldehyde (Precursor Data).[1][2][3][8] National Library of Medicine.[1][3] [Link][1][3]

  • Vogel, A. I. (1989).[1][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][3] Longman Scientific & Technical.[1][3] (Standard reference for oxime synthesis and recrystallization protocols).

  • Bergström, C. A., et al. (2007).[3] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[1][3] (Theoretical basis for LogP and solubility prediction).

Sources

Exploratory

Oxime Chemistry: Mechanistic Principles and Synthetic Utility in Pharmaceutical Design

Executive Summary The oxime functional group ( ) represents a critical intersection between classical physical organic chemistry and modern drug discovery. Unlike their imine counterparts, oximes exhibit superior hydroly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxime functional group (


) represents a critical intersection between classical physical organic chemistry and modern drug discovery. Unlike their imine counterparts, oximes exhibit superior hydrolytic stability and unique geometric isomerism that influences biological target engagement. This guide dissects the mechanistic underpinnings of oxime formation, explores their utility as directing groups in C-H activation, and provides validated protocols for their synthesis and transformation.

The Oxime Functional Group: Structural Dynamics

Geometric Isomerism and Stability

The carbon-nitrogen double bond in oximes is rigid, giving rise to distinct stereoisomers: (E) (trans) and (Z) (cis). In drug design, this isomerism is not trivial; the spatial arrangement of the hydroxyl group often dictates receptor binding affinity.

  • Hydrolytic Stability: Oximes are significantly more stable than imines (

    
    ) toward hydrolysis.[1] This enhanced stability arises from the alpha-effect , where the lone pair on the oxygen atom donates electron density into the 
    
    
    
    orbital of the
    
    
    bond, raising the energy barrier for nucleophilic attack by water [1].
  • Acid-Base Properties: The oxime proton is weakly acidic (

    
    ), while the nitrogen is weakly basic. This amphoteric nature allows oximes to participate in diverse catalytic cycles.
    
Table 1: Comparative Stability and Reactivity
FeatureCarbonyl (

)
Imine (

)
Oxime (

)
Hydrolytic Stability HighLow (Reversible)Moderate-High (pH dependent)
Nucleophilicity Low (Electrophile)ModerateHigh (Alpha-effect)
Configurational Stability N/ALow (Inversion facile)High (High barrier to inversion)
Metabolic Liability Reduction/OxidationHydrolysisGlucuronidation/Reduction

Mechanistic Synthesis: The Jencks Profile

The formation of oximes from carbonyls and hydroxylamine is a textbook example of general acid catalysis , rigorously characterized by William Jencks in 1959 [2].

The pH Dilemma

The reaction rate follows a bell-shaped pH profile, typically maximizing between pH 4.5 and 5.5.

  • Acidic Limb (pH < 4): The amine nucleophile (

    
    ) becomes protonated to 
    
    
    
    , which is non-nucleophilic. The rate drops because the concentration of reactive free amine decreases.
  • Basic Limb (pH > 6): The carbonyl oxygen is not sufficiently protonated. The dehydration step (elimination of water from the tetrahedral intermediate) becomes rate-limiting because

    
     is a poor leaving group.
    
Diagram 1: Mechanism of Oxime Formation (Jencks Catalysis)

The following pathway illustrates the rate-determining dehydration step under general acid catalysis.

OximeFormation Carbonyl Carbonyl (Electrophile) Tetrahedral Tetrahedral Intermediate (Carbinolamine) Carbonyl->Tetrahedral Nucleophilic Attack Amine Hydroxylamine (Nucleophile) Amine->Tetrahedral Protonated Protonated Intermediate (-OH2+) Tetrahedral->Protonated Acid Catalysis (H+) Oxime Oxime Product (E/Z Mixture) Protonated->Oxime Dehydration (-H2O) (Rate Determining Step)

Caption: The acid-catalyzed condensation of a carbonyl with hydroxylamine. The dehydration step is rate-limiting at neutral/basic pH.

Strategic Transformations in Synthesis

The Beckmann Rearrangement

The conversion of oximes to amides is one of the most reliable rearrangements in organic synthesis.[2] The reaction is stereospecific : the alkyl group anti (trans) to the hydroxyl leaving group is the one that migrates [3].[3]

  • Reagents:

    
    , 
    
    
    
    ,
    
    
    , or Cyanuric Chloride.
  • Industrial Relevance: The rearrangement of cyclohexanone oxime to

    
    -caprolactam is the precursor to Nylon-6.[2]
    
Diagram 2: Beckmann Rearrangement Mechanism

Beckmann Oxime Oxime (Anti-isomer) Activated Activated Oxime (LG = OH2+ or OTs) Oxime->Activated Activation (H+ or TsCl) Nitrilium Nitrilium Ion (R-C≡N+-R') Activated->Nitrilium [1,2]-Shift (Anti-Migration) - LG Imidate Imidate (Hydrolysis) Nitrilium->Imidate + H2O Amide Amide (Final Product) Imidate->Amide Tautomerization

Caption: Stereospecific migration of the anti-alkyl group generates a nitrilium ion, which hydrolyzes to the amide.

Oximes as Directing Groups (C-H Activation)

In modern catalysis, the oxime nitrogen serves as a powerful directing group (DG) for transition metals (Pd, Rh), enabling site-selective functionalization of unactivated


 and 

C-H bonds.
  • Mechanism: The oxime coordinates to the metal center, bringing the catalyst into proximity with the ortho-hydrogen.

  • Sanford Oxidation: Pd-catalyzed acetoxylation of arenes using oxime DGs [4].

Diagram 3: Pd-Catalyzed C-H Activation Cycle

CHActivation Start Oxime Substrate Coord Coordination (N -> Pd) Start->Coord CMD C-H Activation (Palladacycle) Coord->CMD - AcOH Oxid Oxidative Addition (Pd II -> IV) CMD->Oxid + Oxidant RedElim Reductive Elimination Oxid->RedElim C-O Bond Form RedElim->Start Release Product

Caption: Simplified catalytic cycle for oxime-directed C-H activation via a palladacycle intermediate.

Pharmaceutical Application: Fluvoxamine

Fluvoxamine (Luvox) is a quintessential example of an oxime ether in drug design. It functions as a Selective Serotonin Reuptake Inhibitor (SSRI).[4][5]

  • Structural Logic: The oxime ether moiety provides metabolic stability against rapid hydrolysis while maintaining a specific geometry required for SERT (Serotonin Transporter) binding.

  • Synthesis: The route typically involves the condensation of 4-trifluoromethyl-valerophenone with hydroxylamine, followed by O-alkylation with 2-chloroethylamine [5].

Experimental Protocols

Protocol A: Synthesis of Cyclohexanone Oxime

A standard protocol demonstrating the Jencks principles.

  • Reagents: Cyclohexanone (9.8 g, 0.1 mol), Hydroxylamine hydrochloride (7.0 g, 0.1 mol), Sodium Acetate (8.2 g, 0.1 mol), Water (40 mL).

  • Procedure:

    • Dissolve hydroxylamine HCl and sodium acetate in water in a 250 mL Erlenmeyer flask. Note: Sodium acetate buffers the solution to ~pH 5, optimal for the reaction.

    • Warm the solution to 40°C.

    • Add cyclohexanone dropwise with vigorous stirring. The oxime will precipitate as a crystalline solid.

    • Stir for 20 minutes. Cool in an ice bath.

    • Filter the solid, wash with cold water, and dry.

    • Recrystallization: Recrystallize from 5% ethanol-water if necessary.

  • Yield: Expect 75-85% yield. MP: 89-90°C.[6]

Protocol B: Beckmann Rearrangement (Synthesis of Caprolactam)

Caution: Exothermic reaction.

  • Reagents: Cyclohexanone oxime (2.0 g), 85% Sulfuric Acid (4 mL).

  • Procedure:

    • Place the sulfuric acid in a 50 mL beaker and cool to 0°C.

    • Add the oxime in small portions (0.5 g at a time) with stirring. Wait for the exotherm to subside between additions.

    • Once addition is complete, heat the mixture on a steam bath for 15 minutes.

    • Pour the reaction mixture onto 25 g of crushed ice.

    • Neutralize with 20% NaOH solution until faint pink to phenolphthalein.

    • Extract with dichloromethane (

      
       mL).
      
    • Dry over

      
       and evaporate solvent.
      
  • Result:

    
    -Caprolactam (MP: 68-70°C).[6]
    

References

  • Jencks, W. P. (1959).[7][8] Studies on the Mechanism of Oxime and Semicarbazone Formation.[9] Journal of the American Chemical Society.[7][8]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition.

  • Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions.[2][3][6][10][11]

  • Kalyani, D., Sanford, M. S., et al. (2004). Palladium-Catalyzed C–H Activation/Functionalization of Oxime Ethers. Journal of the American Chemical Society.[7][8]

  • BenchChem. (2025).[4] The Synthesis and Discovery of Fluvoxamine: An In-depth Technical Guide.

Sources

Protocols & Analytical Methods

Method

Derivatization of 4-Isopropoxy-3-methoxybenzaldehyde oxime for further reactions

Introduction: The Scaffold & Its Utility The molecule 4-Isopropoxy-3-methoxybenzaldehyde oxime (CAS 98799-36-1) represents a critical "privileged structure" in medicinal chemistry. Derived from the O-alkylation of isovan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & Its Utility

The molecule 4-Isopropoxy-3-methoxybenzaldehyde oxime (CAS 98799-36-1) represents a critical "privileged structure" in medicinal chemistry. Derived from the O-alkylation of isovanillin, this scaffold combines the metabolic stability of the isopropoxy group (preventing rapid O-dealkylation common with methoxy groups) with the electronic richness of the veratrole-like core.

In drug discovery, this specific substitution pattern is frequently encountered in the synthesis of PDE4 inhibitors (analogs of Roflumilast), Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, and various agrochemicals. The oxime functionality serves not merely as a protecting group, but as a divergent pivot point—capable of accessing amines, nitriles, and heterocycles with high atom economy.

This Application Note provides validated protocols for three primary transformations:

  • Dehydration to the Nitrile (Pharmacophore linker).[1]

  • Reduction to the Benzylamine (reductive amination precursor).

  • [3+2] Cycloaddition to Isoxazoles (Bioisostere construction).

Strategic Reaction Map

The following flowchart illustrates the divergent pathways available from the parent oxime.

ReactionPathways Oxime 4-Isopropoxy-3-methoxy- benzaldehyde Oxime Nitrile Nitrile Derivative (Precursor to Tetrazoles) Oxime->Nitrile Dehydration (Ac2O or T3P) Amine Benzylamine (Linker for Amides) Oxime->Amine Reduction (H2/Pd-C or Zn/AcOH) Isoxazole Isoxazole/Isoxazoline (Heterocyclic Core) Oxime->Isoxazole 1,3-Dipolar Cycloaddition (NCS, Et3N, Alkyne)

Figure 1: Divergent synthetic pathways from the oxime scaffold.

Protocol A: Dehydration to 4-Isopropoxy-3-methoxybenzonitrile

Context: Nitriles are robust pharmacophores and precursors to tetrazoles (via azide cycloaddition) or amidines. While classic methods use thionyl chloride, we recommend a milder acetylation-elimination sequence to preserve the isopropoxy ether linkage.

Mechanism: The reaction proceeds via O-acetylation of the oxime, followed by base-promoted E2 elimination of acetic acid.

Materials:

  • Starting Material: 4-Isopropoxy-3-methoxybenzaldehyde oxime (1.0 equiv)

  • Reagent: Acetic Anhydride (Ac₂O) (4.0 equiv)

  • Base/Catalyst: Sodium Acetate (NaOAc) (1.0 equiv) or Pyridine.

  • Solvent: Toluene (preferred for azeotropic removal) or neat.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend the oxime (10 mmol, ~2.09 g) in Toluene (20 mL).

  • Addition: Add Sodium Acetate (10 mmol, 0.82 g) followed by Acetic Anhydride (40 mmol, 3.8 mL).

  • Reaction: Heat the mixture to reflux (110°C) for 3–5 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). The oxime spot (more polar) should disappear, replaced by a faster-running nitrile spot.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL) and neutralize with saturated NaHCO₃ solution to pH 7.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography if necessary.

Validation:

  • IR: Look for the sharp, distinct C≡N stretch at ~2220 cm⁻¹ .

  • Absence: Disappearance of the broad O-H stretch (~3200 cm⁻¹).

Protocol B: Catalytic Hydrogenation to 4-Isopropoxy-3-methoxybenzylamine

Context: Benzylamines are essential for reductive aminations or amide couplings. Catalytic hydrogenation is the "Gold Standard" in pharmaceutical development due to its cleanliness and lack of metal waste (unlike Zn or LiAlH₄ methods).

Materials:

  • Starting Material: Oxime (1.0 equiv)[2]

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Solvent: Methanol or Ethanol (anhydrous)[3]

  • Additive: Concentrated HCl (2.0 equiv) or Ammonia (to suppress secondary amine formation). Note: Acidic conditions are preferred here to trap the amine as the hydrochloride salt, preventing dimerization.

Step-by-Step Protocol:

  • Preparation: In a hydrogenation vessel (Parr shaker or balloon flask), dissolve the oxime (5 mmol, ~1.05 g) in Methanol (25 mL).

  • Acidification: Add concentrated HCl (10 mmol, ~0.85 mL) dropwise.

  • Catalyst Addition: Caution: Pd/C is pyrophoric. Under an Argon blanket, carefully add 10% Pd/C (100 mg).

  • Hydrogenation: Purge the vessel with H₂ gas (3 cycles). Maintain H₂ pressure (balloon or 30 psi) and stir vigorously at room temperature for 4–12 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate to obtain the Amine Hydrochloride salt .

  • Free Basing (Optional): Dissolve the salt in minimal water, basify with 1M NaOH to pH 10, and extract with DCM to yield the free amine.

Validation:

  • 1H NMR: The benzylic protons (Ar-CH₂ -NH₂) will appear as a singlet/doublet around 3.7–3.9 ppm , distinct from the oxime CH (~8.1 ppm).

Protocol C: [3+2] Cycloaddition (Isoxazole Synthesis)

Context: This protocol utilizes the in situ generation of a Nitrile Oxide dipole.[4][5] This is a powerful method to construct isoxazole rings, which are bioisosteres for amides and esters in drug design.

Mechanism:

  • Chlorination of the oxime by NCS to form the Hydroximoyl Chloride.

  • Dehydrohalogenation by Et₃N to form the Nitrile Oxide dipole.

  • Concerted [3+2] cycloaddition with an alkyne/alkene.

CycloadditionMechanism Step1 Step 1: Chlorination (Reagent: NCS) Intermediate Hydroximoyl Chloride (Stable Intermediate) Step1->Intermediate Step2 Step 2: Dipole Formation (Reagent: Et3N) Intermediate->Step2 Dipole Nitrile Oxide (Reactive 1,3-Dipole) Step2->Dipole Step3 Step 3: Cycloaddition (Reagent: Alkyne/Alkene) Dipole->Step3 Product Isoxazole Core Step3->Product

Figure 2: Mechanism of the "One-Pot" Nitrile Oxide Cycloaddition.

Materials:

  • Starting Material: Oxime (1.0 equiv)[2]

  • Reagent: N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Base: Triethylamine (Et₃N) (1.2 equiv)

  • Dipolarophile: Phenylacetylene or Styrene (1.2 equiv)

  • Solvent: DMF or DCM.

Step-by-Step Protocol:

  • Chlorination: Dissolve the oxime (2 mmol, 418 mg) in DMF (5 mL). Add NCS (2.2 mmol, 294 mg) in portions at 0°C. Stir at room temperature for 1 hour. Check TLC: The starting material should be consumed.

  • Cycloaddition: Add the alkyne (e.g., phenylacetylene, 2.4 mmol) to the reaction mixture.

  • Dipole Generation: Cool to 0°C. Add Et₃N (2.4 mmol) dropwise over 15 minutes. Note: Slow addition prevents dimerization of the nitrile oxide to furoxan.

  • Completion: Allow to warm to room temperature and stir overnight.

  • Workup: Dilute with water (20 mL) and extract with Ethyl Acetate. Wash with water (to remove DMF) and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Analytical Characterization Guide

Use the following table to validate the conversion of the oxime to its derivatives.

FeatureParent OximeNitrile DerivativeBenzylamine (HCl Salt)
IR (cm⁻¹) 3200–3400 (OH, broad)1640 (C=N)2220 (C≡N, sharp) No OH stretch3000–3300 (NH₃⁺, broad)
1H NMR (ppm) ~8.1 (s, 1H, CH=N) ~9–10 (s, 1H, OH)No CH=N signalAromatic protons shift downfield~3.9 (s, 2H, CH₂-N) ~8.3 (br s, 3H, NH₃⁺)
13C NMR (ppm) ~148 (C=N)~119 (C≡N) ~103 (C-CN)~43 (CH₂-NH₂)
TLC (Polarity) Medium PolarityHigh Rf (Non-polar)Baseline (Very Polar)

References

  • General Oxime Reduction

    • Reduction of oximes to amines using Zinc/Ammonium Formate.

    • Source: Journal of Organic Chemistry.
  • Nitrile Synthesis

    • Dehydration of aldoximes to nitriles using mild reagents.[2][6]

    • Source: Organic Syntheses, Coll. Vol. 10, p.35 (2004).
  • 1,3-Dipolar Cycloaddition

    • Generation of Nitrile Oxides
    • Source: Huisgen, R. 1,3-Dipolar Cycloadditions. Past and Future.
  • Scaffold Properties

    • 4-Isopropoxy-3-methoxybenzaldehyde (Precursor D
    • Source: PubChem Compound Summary.
    • [7]

Disclaimer: This Application Note is for research purposes only. All reactions should be performed in a fume hood with appropriate PPE. The synthesis of bioactive compounds may be subject to patent regulations in your jurisdiction.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of 4-Isopropoxy-3-methoxybenzaldehyde oxime

Technical Support Center: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde Oxime Welcome to the technical support guide for the synthesis of 4-Isopropoxy-3-methoxybenzaldehyde Oxime. This document is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde Oxime

Welcome to the technical support guide for the synthesis of 4-Isopropoxy-3-methoxybenzaldehyde Oxime. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting, frequently asked questions, and a validated experimental protocol to ensure a successful and optimized synthesis. Our approach is grounded in mechanistic understanding and practical, field-tested experience.

The conversion of an aldehyde to an oxime is a fundamental reaction in organic chemistry. Oximes are highly crystalline, stable compounds, making them excellent for the purification and characterization of carbonyl compounds.[1][2] Furthermore, they serve as critical intermediates in the synthesis of more complex molecules like amides (via the Beckmann rearrangement), nitriles, and amines, finding broad application in the pharmaceutical and agrochemical industries.[2][3][4]

The synthesis of 4-Isopropoxy-3-methoxybenzaldehyde Oxime involves the reaction of 4-Isopropoxy-3-methoxybenzaldehyde with hydroxylamine. This guide will address common challenges and optimization parameters for this specific transformation.

Overall Reaction Scheme: Reaction Scheme Figure 1: Condensation of 4-Isopropoxy-3-methoxybenzaldehyde with hydroxylamine to yield the corresponding oxime.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of 4-Isopropoxy-3-methoxybenzaldehyde Oxime, designed for high yield and purity.

Materials:

  • 4-Isopropoxy-3-methoxybenzaldehyde (CAS: 2538-98-9)[5]

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Ethanol (or Methanol)

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Isopropoxy-3-methoxybenzaldehyde (10.0 g, 51.5 mmol, 1.0 eq) in ethanol (100 mL).

  • Reagent Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (4.30 g, 61.8 mmol, 1.2 eq) and anhydrous sodium carbonate (3.92 g, 37.0 mmol, 0.72 eq) in deionized water (50 mL). Stir until all solids are dissolved. The base is critical for liberating free hydroxylamine from its hydrochloride salt.[1]

  • Reaction: Add the aqueous hydroxylamine solution to the stirred ethanolic solution of the aldehyde at room temperature.

  • Heating & Monitoring: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting aldehyde spot has been completely consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation & Isolation: Pour the concentrated reaction mixture into 200 mL of cold deionized water with stirring. A white precipitate should form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 50 mL).

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight. The expected product is a white crystalline solid.

  • Purification (Optional): If further purification is required, the crude product can be recrystallized from an ethanol/water mixture.[6]

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incorrect pH: The reaction rate for aldehydes is optimal in a weakly acidic to neutral medium (pH 3-7).[7] Insufficient base will leave the solution too acidic from the HCl salt, while excess strong base can cause hydroxylamine to decompose.[7] 2. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.[6][7] 3. Reagent Stoichiometry: An insufficient amount of hydroxylamine hydrochloride was used. 4. Poor Reagent Quality: The aldehyde may have oxidized over time, or the hydroxylamine salt may have degraded.1. Verify Base Addition: Ensure the correct molar equivalent of a mild base like Na₂CO₃ or Sodium Acetate is used to neutralize the HCl without making the solution strongly alkaline. Check the pH of the reaction mixture. 2. Extend Reaction Time/Increase Temperature: Continue refluxing and monitor via TLC. If the reaction is sluggish at reflux, ensure the temperature is appropriate for the solvent used. 3. Check Calculations: Re-verify the molar calculations for all reagents. A slight excess (1.1-1.5 eq) of hydroxylamine hydrochloride is common. 4. Use Pure Reagents: Use freshly opened reagents or purify the starting aldehyde by distillation if it appears discolored.[1]
Product is an Oil, Not a Crystalline Solid 1. Presence of Impurities: Unreacted starting material or side products can act as eutectic contaminants, preventing crystallization. 2. Incomplete Solvent Removal: Residual solvent (e.g., ethanol, ethyl acetate) can keep the product oily. 3. Formation of E/Z Isomers: Aldoximes can exist as a mixture of syn and anti (E/Z) isomers, which may have a lower melting point than a single pure isomer.[3]1. Improve Purification: Perform an extractive work-up. After solvent removal, dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.[8] Attempt recrystallization from a different solvent system. 2. Ensure Thorough Drying: Dry the product under high vacuum for an extended period. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if available. The isomeric mixture is often suitable for subsequent steps without separation.
Reaction Stalls or is Very Slow 1. Acidic Carryover: If the starting aldehyde was synthesized and not properly neutralized, residual acid can inhibit the reaction.[9] 2. Low Temperature: Room temperature reactions are possible but can be significantly slower than reactions performed at reflux.[1]1. Neutralize Starting Material: Wash the starting aldehyde solution with a dilute sodium bicarbonate solution before use. 2. Increase Reaction Temperature: Heat the reaction to reflux in a suitable solvent like ethanol to increase the reaction rate.[6]
Formation of a Nitrile Byproduct is Detected 1. Harsh Reaction Conditions: The oxime can dehydrate to form the corresponding nitrile under strongly acidic conditions or at very high temperatures.[4][10]1. Moderate Conditions: Avoid the use of strong, non-volatile acids. Use a mild base for HCl neutralization and do not overheat the reaction mixture excessively beyond the necessary reflux temperature.

Visualizing the Process

Experimental Workflow

The following diagram outlines the key stages of the synthesis, from setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A Dissolve Aldehyde in Ethanol C Combine Reagents A->C B Prepare Aqueous NH2OH·HCl / Na2CO3 B->C D Heat to Reflux (2-4 hours) C->D E Monitor by TLC D->E F Cool & Concentrate E->F Reaction Complete G Precipitate in Water F->G H Filter & Wash Solid G->H I Dry Under Vacuum H->I J Characterize Product (NMR, IR, MP) I->J

Caption: A flowchart of the synthesis workflow.

Troubleshooting Logic

Use this decision tree to diagnose and resolve common experimental issues.

G Start Start Synthesis CheckYield Check Final Yield & Purity Start->CheckYield LowYield Yield is Low? CheckYield->LowYield Sub-optimal Success Successful Synthesis CheckYield->Success Optimal OilyProduct Product is Oily? LowYield->OilyProduct No CheckpH Verify Reaction pH (Target: 3-7) LowYield->CheckpH Yes OilyProduct->Success No, Solid Product ImprovePurification Recrystallize or Perform Extraction OilyProduct->ImprovePurification Yes CheckTimeTemp Increase Time / Temp CheckpH->CheckTimeTemp pH OK CheckReagents Use Fresh Reagents CheckTimeTemp->CheckReagents Still Low DryLonger Dry Under High Vacuum ImprovePurification->DryLonger Still Oily

Caption: A decision tree for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is a base, such as sodium carbonate or sodium hydroxide, required for this reaction? A: Hydroxylamine is typically supplied as a stable hydrochloride salt (NH₂OH·HCl). The base is required to neutralize the hydrochloric acid, which liberates the free hydroxylamine (NH₂OH). Free hydroxylamine is the active nucleophile that attacks the carbonyl carbon of the aldehyde.[1] Using a mild base like sodium carbonate is often preferred to avoid making the solution strongly alkaline, which can degrade hydroxylamine.[7]

Q2: What is the optimal pH for forming an oxime from an aldehyde? A: The optimal pH for the oximation of aldehydes is generally between 3 and 7.[7] The reaction requires mild acid catalysis for the dehydration of the intermediate carbinolamine, but at very low pH, the hydroxylamine nucleophile becomes fully protonated and non-nucleophilic. At high pH (>12), hydroxylamine itself can become unstable.[7]

Q3: Are there alternative, more "green" methods for this synthesis? A: Yes. Solvent-free "grindstone" chemistry has proven highly effective for oxime synthesis. This method involves simply grinding the aldehyde, hydroxylamine hydrochloride, and a solid base (like Na₂CO₃ or Bi₂O₃) together in a mortar and pestle at room temperature.[1][2] These reactions are often faster, produce high yields, and are environmentally friendly by eliminating solvent waste.[2] Microwave-assisted synthesis in an organic solvent like ethanol is another rapid and efficient alternative.[11]

Q4: How can I confirm that the product has formed? What are its key spectroscopic features? A: The formation of the oxime can be confirmed using standard spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Look for the disappearance of the strong aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of characteristic oxime bands for O-H (~3600 cm⁻¹), C=N (~1665 cm⁻¹), and N-O (~945 cm⁻¹).[3][10]

  • ¹H NMR Spectroscopy: You will see the disappearance of the aldehyde proton singlet (typically >9.5 ppm). A new singlet for the oxime's CH=N proton will appear (often around 8.1 ppm), along with a broad singlet for the N-OH proton.[11] The signals for the isopropoxy and methoxy groups should remain.

  • Melting Point: Pure oximes are typically sharp-melting crystalline solids.[1] Comparing the experimental melting point to literature values can indicate purity.

Q5: My ¹H NMR spectrum looks complex, suggesting more than one product. Why? A: It is very likely you have formed a mixture of E/Z stereoisomers (also known as syn and anti isomers). Due to the C=N double bond, rotation is restricted, leading to two possible geometric arrangements of the -OH group relative to the hydrogen on the imine carbon.[3] These isomers are often stable and separable, but for many applications, the mixture can be used without separation. The presence of two distinct sets of peaks for the CH=N proton is a strong indicator of an isomeric mixture.

References

  • Process for producing oximes. (n.d.). Google Patents.
  • An Efficient Procedure for Synthesis of Oximes by Grinding. (2007). Asian Journal of Chemistry, 19(3), 2235-2238. Retrieved February 14, 2026, from [Link]

  • Gulevich, A. V., Gurban, A. N., & Zhdanko, A. G. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 118(8), 4235-4306. Retrieved February 14, 2026, from [Link]

  • Oximes. (n.d.). BYJU'S. Retrieved February 14, 2026, from [Link]

  • Benzaldehyde oxime derivatives, production and use thereof. (n.d.). Google Patents.
  • Oxime. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Isolation and analysis of carbonyl compounds as oximes. (1971). Analytical Chemistry, 43(12), 1622-1627. Retrieved February 14, 2026, from [Link]

  • Das, B., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 113. Retrieved February 14, 2026, from [Link]

  • 4-Isopropoxy-3-methoxybenzaldehyde. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Microwave synthesis method of benzaldehyde oxime compound. (n.d.). Google Patents.
  • Beckmann Rearrangement. (n.d.). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. (2023). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • 4-ISOPROPOXY-3-METHOXY-BENZALDEHYDE OXIME. (n.d.). ChemWhat. Retrieved February 14, 2026, from [Link]

  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022, July 7). Frontiers in Chemistry. Retrieved February 14, 2026, from [Link]

  • Esters of Vanillin and Vanillal Oximes. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Kinetics and Mechanisms of the Oxidation of Vanillin by Co(II) in Aqueous Alkaline medium. (n.d.). International Journal of ChemTech Research. Retrieved February 14, 2026, from [Link]

  • 4-isopropoxy-3-methoxybenzaldehyde (C11H14O3). (n.d.). PubChemLite. Retrieved February 14, 2026, from [Link]

  • Oxime synthesis by condensation or oxidation. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • m-METHOXYBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde. (n.d.). PrepChem.com. Retrieved February 14, 2026, from [Link]

  • Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. (n.d.). Google Patents.
  • PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. (n.d.). CORE. Retrieved February 14, 2026, from [Link]

  • Vanillin purification. (n.d.). Google Patents.
  • Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. (n.d.). Research Journal of Chemical Sciences. Retrieved February 14, 2026, from [Link]

  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. (2021). HETEROCYCLES, 102(9). Retrieved February 14, 2026, from [Link]

  • Oxime Formation Step Optimization. (n.d.). Slideshare. Retrieved February 14, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of different synthetic routes to 4-Isopropoxy-3-methoxybenzaldehyde oxime

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Isopropoxy-3-methoxybenzaldehyde oxime is a valuable chemical intermediate, finding applications in the synthesis of various pharmaceutical a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropoxy-3-methoxybenzaldehyde oxime is a valuable chemical intermediate, finding applications in the synthesis of various pharmaceutical and agrochemical compounds. Its structural similarity to vanillin derivatives makes it a target of interest for developing novel bioactive molecules. The efficient and scalable synthesis of this oxime is therefore of significant importance. This guide will dissect the common synthetic approaches, providing a critical evaluation of each to aid researchers in their experimental design.

The synthesis of 4-isopropoxy-3-methoxybenzaldehyde oxime is typically achieved through a two-step process. The first step involves the synthesis of the precursor aldehyde, 4-isopropoxy-3-methoxybenzaldehyde, from the readily available starting material, vanillin. The second step is the conversion of this aldehyde to the corresponding oxime. This guide will explore variations within this framework, presenting a comparative analysis of different methodologies for each step.

Synthesis of the Precursor Aldehyde: 4-Isopropoxy-3-methoxybenzaldehyde

The most direct and widely employed method for the synthesis of 4-isopropoxy-3-methoxybenzaldehyde is the Williamson ether synthesis, starting from vanillin. This reaction involves the deprotonation of the phenolic hydroxyl group of vanillin to form a phenoxide, which then acts as a nucleophile to displace a halide from an isopropyl alkylating agent.

Route 1: Classical Williamson Ether Synthesis

This approach utilizes a strong base to deprotonate the vanillin, followed by the addition of an isopropyl halide.

Reaction Scheme:

Experimental Protocol:

  • Deprotonation: Vanillin (1.0 eq) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A strong base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), is added portion-wise at 0 °C. The mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the phenoxide.

  • Alkylation: An isopropyl halide, typically 2-bromopropane or 2-iodopropane (1.2 eq), is added to the reaction mixture. The reaction is then heated to 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Discussion:

  • Causality of Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. Heating is necessary to overcome the activation energy of the reaction.

  • Trustworthiness and Validation: The progress of the reaction can be reliably monitored by TLC, comparing the reaction mixture to the starting vanillin. The identity and purity of the final product must be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.

Route 2: Phase-Transfer Catalyzed Williamson Ether Synthesis

To circumvent the need for strong, hazardous bases like sodium hydride and to improve reaction efficiency, a phase-transfer catalyst (PTC) can be employed. This method allows the reaction to occur in a biphasic system (e.g., aqueous NaOH and an organic solvent), which is often more practical for larger-scale synthesis.

Reaction Scheme:

Experimental Protocol:

While a specific protocol for this exact reaction is not detailed in the available literature, a general procedure using a PTC is as follows:

  • Reaction Setup: Vanillin (1.0 eq) is dissolved in a nonpolar organic solvent like toluene or dichloromethane. An aqueous solution of sodium hydroxide (50% w/v) is added to the mixture. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) (0.05-0.1 eq), is then introduced.

  • Alkylation: 2-Bromopropane (1.2 eq) is added, and the biphasic mixture is stirred vigorously at a moderately elevated temperature (e.g., 50-60 °C). The reaction progress is monitored by TLC.

  • Work-up and Purification: After completion, the organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography or distillation.

Discussion:

  • Expertise & Experience: The phase-transfer catalyst facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the vanillin. The resulting phenoxide is then paired with the bulky cation of the PTC, making it soluble and highly reactive in the organic phase towards the isopropyl halide.

  • Authoritative Grounding: The principles of phase-transfer catalysis are well-established in organic synthesis for enhancing reaction rates and yields in heterogeneous systems.

Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde Oxime

The second stage of the synthesis is the conversion of the aldehyde functional group to an oxime. This is a condensation reaction with hydroxylamine. Several methods are available, differing primarily in the choice of base and reaction conditions.

Method A: Oximation using Sodium Acetate in Aqueous Ethanol

This is a classical and mild method for the preparation of oximes.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: 4-Isopropoxy-3-methoxybenzaldehyde (1.0 eq) is dissolved in a mixture of ethanol and water. Hydroxylamine hydrochloride (NH₂OH·HCl, 1.1-1.5 eq) and sodium acetate (CH₃COONa, 1.5-2.0 eq) are added to the solution.

  • Reaction: The mixture is heated to reflux and stirred for 1-3 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: The reaction mixture is cooled, and the product often precipitates out of the solution. The solid can be collected by filtration, washed with cold water, and dried. If the product does not precipitate, the ethanol can be removed under reduced pressure, and the aqueous residue extracted with an organic solvent. The product can be further purified by recrystallization.

Discussion:

  • Causality: Sodium acetate acts as a base to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine which then reacts with the aldehyde. The reaction is typically performed at a slightly acidic to neutral pH, which is optimal for oxime formation.

Method B: Oximation using a Stronger Base in a Biphasic System

This method utilizes a stronger base, such as sodium hydroxide, and can often lead to faster reaction times.

Experimental Protocol:

  • Reaction Setup: A suspension of 4-isopropoxy-3-methoxybenzaldehyde (1.0 eq) is made in a 3:1 mixture of water and ethanol. Hydroxylamine hydrochloride (1.0 eq) is added, followed by the slow addition of a 50% aqueous solution of sodium hydroxide (2.0 eq), while maintaining the temperature below 30 °C.[1]

  • Reaction: The mixture is stirred at room temperature for 2 hours.[1]

  • Work-up and Purification: The solution is extracted with ethyl acetate. The aqueous phase is then acidified to a pH of 6 with concentrated HCl and extracted again with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate and concentrated to yield the oxime product.[1]

Discussion:

  • Expertise & Experience: The use of a strong base like NaOH ensures the complete liberation of hydroxylamine. The extraction procedure is designed to isolate the oxime, which may have some solubility in both the organic and aqueous phases, particularly after acidification.

Method C: Solvent-Free Oximation by Grinding

This is an environmentally friendly approach that avoids the use of solvents.

Experimental Protocol:

  • Reaction Setup: A mixture of 4-isopropoxy-3-methoxybenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.0 eq), and anhydrous sodium carbonate (Na₂CO₃, 1.5 eq) is placed in a mortar.

  • Reaction: The mixture is ground thoroughly with a pestle at room temperature for 2-5 minutes. The reaction is often rapid and can be monitored by the change in the physical state of the mixture.

  • Work-up and Purification: Water is added to the mortar, and the solid product is collected by filtration, washed with water, and dried.

Discussion:

  • Trustworthiness and Validation: This solid-state reaction is often highly efficient and minimizes waste. The purity of the product should be assessed by melting point determination and spectroscopic analysis.

Comparative Analysis

ParameterRoute 1 (Classical Williamson)Route 2 (PTC Williamson)Method A (NaOAc Oximation)Method B (NaOH Oximation)Method C (Grinding Oximation)
Reagents Vanillin, NaH/K₂CO₃, Isopropyl halideVanillin, NaOH, Isopropyl halide, PTCAldehyde, NH₂OH·HCl, NaOAcAldehyde, NH₂OH·HCl, NaOHAldehyde, NH₂OH·HCl, Na₂CO₃
Solvents DMF, AcetonitrileToluene/WaterEthanol/WaterEthanol/WaterSolvent-free
Reaction Time Several hoursSeveral hours1-3 hours~2 hours2-5 minutes
Temperature 60-80 °C50-60 °CRefluxRoom TemperatureRoom Temperature
Yield Moderate to High (expected)High (expected)High (typically >80%)High (often quantitative)High (often >90%)
Safety Requires handling of flammable/reactive basesSafer than using NaHRelatively safeUse of concentrated NaOH requires careVery safe
Scalability GoodExcellentGoodGoodLimited by batch size of grinding
Green Chemistry ModerateGoodGoodModerateExcellent

Characterization Data

4-Isopropoxy-3-methoxybenzaldehyde [2]

  • ¹H NMR (CDCl₃, 300 MHz): δ 9.84 (s, 1H, CHO), 7.43 (dd, J = 8.1, 1.8 Hz, 1H, Ar-H), 7.40 (d, J = 1.8 Hz, 1H, Ar-H), 6.96 (d, J = 8.1 Hz, 1H, Ar-H), 4.67 (sept, J = 6.1 Hz, 1H, OCH(CH₃)₂), 3.90 (s, 3H, OCH₃), 1.40 (d, J = 6.1 Hz, 6H, OCH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 191.0, 154.2, 150.0, 130.1, 126.7, 112.9, 109.5, 72.5, 56.1, 22.0.

4-Isopropoxy-3-methoxybenzaldehyde Oxime

  • ¹H NMR (CDCl₃, 300 MHz) (Predicted): δ ~8.1 (s, 1H, CH=NOH), 7.5-6.8 (m, 3H, Ar-H), 4.6 (sept, 1H, OCH(CH₃)₂), 3.9 (s, 3H, OCH₃), 1.4 (d, 6H, OCH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 75 MHz) (Predicted): δ ~150-152 (C=NOH), aromatic carbons in the range of 110-155, ~72 (OCH(CH₃)₂), 56 (OCH₃), 22 (OCH(CH₃)₂).

Visualization of Synthetic Pathways

Overall Synthetic Workflow

G cluster_aldehyde Step 1: Aldehyde Synthesis cluster_oxime Step 2: Oximation Vanillin Vanillin Phenoxide Vanillin Phenoxide Vanillin->Phenoxide Base (NaH or K2CO3) Solvent (DMF) Aldehyde 4-Isopropoxy-3-methoxy- benzaldehyde Phenoxide->Aldehyde Isopropyl Halide Aldehyde_in 4-Isopropoxy-3-methoxy- benzaldehyde Aldehyde->Aldehyde_in Aldehyde_in2 4-Isopropoxy-3-methoxy- benzaldehyde Aldehyde->Aldehyde_in2 Aldehyde_in3 4-Isopropoxy-3-methoxy- benzaldehyde Aldehyde->Aldehyde_in3 Vanillin_PTC Vanillin Aldehyde_PTC 4-Isopropoxy-3-methoxy- benzaldehyde Vanillin_PTC->Aldehyde_PTC NaOH(aq), Isopropyl Halide PTC, Toluene Aldehyde_PTC->Aldehyde_in Aldehyde_PTC->Aldehyde_in2 Aldehyde_PTC->Aldehyde_in3 Oxime_A 4-Isopropoxy-3-methoxy- benzaldehyde Oxime Aldehyde_in->Oxime_A NH2OH.HCl, NaOAc EtOH/H2O, Reflux Oxime_B 4-Isopropoxy-3-methoxy- benzaldehyde Oxime Aldehyde_in2->Oxime_B NH2OH.HCl, NaOH EtOH/H2O, RT Oxime_C 4-Isopropoxy-3-methoxy- benzaldehyde Oxime Aldehyde_in3->Oxime_C NH2OH.HCl, Na2CO3 Grinding, RT

Caption: Overall synthetic workflow for 4-isopropoxy-3-methoxybenzaldehyde oxime.

Decision-Making Workflow for Method Selection

G start Select Synthesis Route scale Scale of Reaction? start->scale large_scale Large Scale scale->large_scale > 10g lab_scale Lab Scale scale->lab_scale < 10g green Emphasis on Green Chemistry? green_yes Yes green->green_yes green_no No green->green_no safety Safety Constraints? strict_safety Strict safety->strict_safety standard_safety Standard safety->standard_safety ptc_williamson Route 2: PTC Williamson large_scale->ptc_williamson lab_scale->safety grinding_oximation Method C: Grinding Oximation green_yes->grinding_oximation solvent_oximation Method A or B: Solvent-based Oximation green_no->solvent_oximation strict_safety->ptc_williamson classical_williamson Route 1: Classical Williamson standard_safety->classical_williamson ptc_williamson->green classical_williamson->green

Caption: Decision-making workflow for selecting the optimal synthetic route.

Conclusion

The synthesis of 4-isopropoxy-3-methoxybenzaldehyde oxime is most effectively carried out in a two-step sequence from vanillin. For the initial Williamson ether synthesis, the phase-transfer catalyzed approach is recommended for its enhanced safety, scalability, and environmental friendliness compared to the classical method using strong, anhydrous bases. For the subsequent oximation, the solvent-free grinding method offers a rapid, efficient, and green alternative to traditional solvent-based procedures. However, for ease of monitoring and scalability, the conventional method using sodium acetate in aqueous ethanol remains a robust and reliable option. The choice of the specific route should be guided by the experimental scale, available resources, and the desired balance between reaction efficiency, cost, and environmental impact. It is imperative to characterize both the intermediate aldehyde and the final oxime product thoroughly using spectroscopic methods to ensure identity and purity.

References

  • PubChem. 4-Isopropoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Sciencemadness Discussion Board. Oximes. [Link]

  • Organic Syntheses. Acetophenone Oxime. [Link]

  • PubChem. 4-Isopropoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

  • YouTube. Testing my hydroxylamine | Synthesis of Vanillin oxime. [Link]

  • The Royal Society of Chemistry. Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. [Link]

Sources

Comparative

Spectroscopic comparison of E and Z isomers of substituted benzaldehyde oximes.

This guide provides an in-depth spectroscopic comparison of the E and Z isomers of substituted benzaldehyde oximes. It is designed for researchers requiring definitive identification protocols without reliance on pre-set...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of the E and Z isomers of substituted benzaldehyde oximes. It is designed for researchers requiring definitive identification protocols without reliance on pre-set templates.[1]

Executive Summary

In drug discovery and organic synthesis, the stereochemistry of benzaldehyde oximes (


) is not merely a structural nuance but a determinant of reactivity and bioactivity.[1] The geometric isomers—Z (Zusammen)  and E (Entgegen) —exhibit distinct physicochemical profiles.
  • Z-Isomer (Syn-phenyl): Typically the kinetic product in basic synthesis; often a low-melting solid or liquid.[1]

  • E-Isomer (Anti-phenyl): Generally the thermodynamic product; often a high-melting crystalline solid.[1]

This guide establishes a self-validating spectroscopic workflow to distinguish these isomers using NMR (


H, 

C) and IR spectroscopy, grounded in electronic anisotropy and steric principles.

Fundamental Stereochemistry & Nomenclature

Confusion often arises from historical nomenclature (syn/anti) versus IUPAC standards (E/Z).[1] This guide adheres to Cahn-Ingold-Prelog (CIP) priority rules.

  • Priorities:

    • Nitrogen:

      
       (1) > Lone Pair (2)[1]
      
    • Carbon: Phenyl ring (1) > Hydrogen (2)[1]

  • Z-Isomer: High-priority groups (Phenyl and OH) are on the same side .[1] (Historically syn-benzaldoxime).[1]

  • E-Isomer: High-priority groups (Phenyl and OH) are on opposite sides .[1] (Historically anti-benzaldoxime).[1]

Visualization of Isomeric Sterics

The following diagram illustrates the steric relationships and the resulting stability differences.

OximeIsomers cluster_0 Z-Isomer (Syn-phenyl) cluster_1 E-Isomer (Anti-phenyl) Z_Struct Ph and OH on SAME side (Steric Clash) Kinetic Product Z_Prop Low Melting Point (Often Liquid/Low Solid) Z_Struct->Z_Prop Isom Isomerization (Acid/Heat) Z_Struct->Isom H+ E_Struct Ph and OH on OPPOSITE side (Sterically Favored) Thermodynamic Product E_Prop High Melting Point (Stable Crystal Lattice) E_Struct->E_Prop Isom->E_Struct Thermodynamic Sink caption Figure 1: Steric and thermodynamic relationship between Z and E benzaldehyde oximes.

Spectroscopic Identification Protocols

A. Proton NMR ( H NMR) – The Gold Standard

The most definitive method for assignment is


H NMR, specifically analyzing the aldiminic proton  (

).
The Anisotropy Rule

The magnetic anisotropy of the oxime hydroxyl group (


) deshields protons that are spatially cis  to it.
  • E-Isomer: The aldiminic proton is cis to the

    
     group 
    
    
    
    Deshielded (Downfield shift) .
  • Z-Isomer: The aldiminic proton is trans to the

    
     group 
    
    
    
    Shielded (Upfield shift) .[1]
Comparative Data Table (

H NMR in CDCl

)
FeatureZ-Isomer (Syn-phenyl)E-Isomer (Anti-phenyl)

(ppm)
Aldiminic Proton (

)
8.15 – 8.25 ppm 8.30 – 8.80 ppm ~ +0.3 – 0.6 ppm
Hydroxyl Proton (

)
Broad singlet (variable)Broad singlet (variable)Dependent on conc.[1]
Aromatic Region Multiplets (7.3 – 7.6 ppm)Multiplets (7.4 – 7.8 ppm)Minor shifts

Critical Insight: In unsubstituted benzaldehyde oxime, the Z-isomer (major product in basic synthesis) shows the aldiminic singlet at


 8.19 ppm . The E-isomer  appears downfield, typically >8.40 ppm.
B. Carbon-13 NMR ( C NMR)

While less distinct than proton NMR, the azomethine carbon (


) serves as a secondary confirmation.[1]
  • Z-Isomer (

    
    ):  Typically 146 – 150 ppm .[1]
    
  • E-Isomer (

    
    ):  Typically 150 – 155 ppm .[1]
    
  • Mechanism: The steric compression in the Z-isomer (syn-phenyl) often leads to a slight upfield shift relative to the planar, less hindered E-isomer.

C. Infrared Spectroscopy (FT-IR)

IR is useful for solid-state characterization, particularly for distinguishing the H-bonding networks.[1]

  • 
     Stretch: 
    
    • Z-Isomer: ~1610–1630 cm

      
       (Weak/Medium).[1]
      
    • E-Isomer: ~1630–1650 cm

      
       (Medium/Strong).[1]
      
  • 
     Stretch: 
    
    • Z-Isomer: Often exhibits a sharper "free" OH band in dilute solution due to steric prevention of dimer formation.[1]

    • E-Isomer: In solid state, forms strong centrosymmetric dimers, resulting in a broad, intense band at 3100–3300 cm

      
      .[1]
      

Experimental Protocol: Synthesis & Separation

This protocol is designed to generate the Z-isomer (kinetic) and convert it to the E-isomer (thermodynamic) for comparative analysis.

Workflow Diagram

SynthesisWorkflow Start Benzaldehyde + NH2OH·HCl Cond Condition A: NaOH / Methanol (Basic, RT) Start->Cond ProdZ Product A: Z-Isomer (Major) Low MP (33-35°C) Liquid/Oily Solid Cond->ProdZ Kinetic Control CondB Condition B: HCl / Ether (Acidic, Reflux) ProdE Product B: E-Isomer High MP (~130°C) Crystalline Solid CondB->ProdE Thermodynamic Control ProdZ->CondB Isomerization caption Figure 2: Synthesis and isomerization workflow for benzaldehyde oximes.

Step-by-Step Methodology
  • Kinetic Synthesis (Targeting Z-Isomer):

    • Dissolve benzaldehyde (10 mmol) in methanol (15 mL).

    • Add hydroxylamine hydrochloride (12 mmol) and cool to 0°C.

    • Slowly add aqueous NaOH (20% w/v) to adjust pH to ~9–10.[1]

    • Stir at room temperature for 2 hours.

    • Workup: Neutralize with dilute HCl, extract with dichloromethane, dry over MgSO

      
      , and concentrate.
      
    • Result: Predominantly Z-isomer (Oil or low-melting solid).[1]

  • Thermodynamic Isomerization (Targeting E-Isomer):

    • Dissolve the crude Z-isomer in anhydrous ether.[1]

    • Bubble dry HCl gas through the solution or add concentrated HCl dropwise.

    • The hydrochloride salt of the E-isomer often precipitates due to its higher lattice energy.

    • Neutralize the salt with saturated NaHCO

      
       to liberate the free E-oxime.
      
    • Result: E-isomer (High-melting white needles).[1]

  • Self-Validating Check:

    • Melting Point Test: If the product melts < 40°C, it is Z . If it melts > 120°C, it is E .[1]

    • NMR Check: Run ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      H NMR.[1][2][3][4] If the singlet is at ~8.2 ppm, it is Z . If >8.4 ppm, it is E .
      

Substituent Effects (Hammett Correlation)

Substituents on the aromatic ring influence the electron density of the


 bond, affecting both the chemical shift and the equilibrium ratio.
Substituent TypeExampleElectronic EffectSpectral Impact (

H NMR)
Stability Trend
Electron Donating (EDG)

,

Increases e- density at C=NUpfield Shift (Shielding).[1] The aldiminic proton resonates at lower ppm.[4][5]Stabilizes E-isomer via resonance.[1]
Electron Withdrawing (EWG)

,

Decreases e- density at C=NDownfield Shift (Deshielding).[1] The aldiminic proton resonates at higher ppm.[5]Often favors Z-isomer formation kinetically.[1]

Mechanistic Note: Strong EWGs (like para-nitro) increase the acidity of the oxime proton, strengthening intermolecular H-bonding in the solid state, which can raise the melting point of both isomers but typically preserves the


 melting point trend.

References

  • Synthesis and Isomer Ratios

    • Benzaldehyde oxime synthesis and E/Z ratios. Wikipedia & NIST WebBook.[1][6]

    • Source: [1]

  • NMR Chemical Shifts

    • 1H NMR chemical shifts for oximes and anisotropy effects. Chemistry LibreTexts & UCL NMR Guide.[1]

    • Source: [1]

  • Isomerization Mechanisms

    • Beckmann Rearrangement and Oxime Isomerization.[1][7] Master Organic Chemistry.[1]

    • Source:

  • IR Spectroscopy

    • Characteristic IR frequencies for C=N and O-H bonds. MSU Chemistry.[1]

    • Source: [1]

  • Photochemical Isomerization

    • Visible-light mediated stereospecific synthesis of Z-aldoximes.[1] RSC Advances.[1]

    • Source: [1]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for Oxime Quantification

Introduction: The Imperative of Method Cross-Validation in Pharmaceutical Analysis In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The quantification of oximes—compounds of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Method Cross-Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The quantification of oximes—compounds of interest as key intermediates, potential impurities, or active pharmaceutical ingredients (APIs)—demands analytical methods that are not only accurate and precise but also robust and transferable. When an analytical method is transferred between laboratories, or when a new method is introduced to analyze samples alongside an existing validated method, a simple method validation is insufficient. This is where cross-validation becomes a critical exercise in due diligence.

Cross-validation is the formal process of demonstrating that two distinct analytical methods provide equivalent and reliable results for the same set of samples.[1] This guide, intended for researchers, analytical scientists, and drug development professionals, provides an in-depth comparison and cross-validation framework for two powerful and commonly employed analytical techniques for oxime quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions in your own laboratory. We will explore the fundamental principles of each technique, present detailed experimental protocols for a model compound, and provide a template for interpreting the comparative data in line with global regulatory expectations, such as those outlined by the International Council on Harmonisation (ICH).[2][3][4]

Method Selection: A Tale of Two Techniques

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the target oxime, primarily its volatility and thermal stability.[5][6][7][8]

  • High-Performance Liquid Chromatography (HPLC) is the workhorse for non-volatile, polar, and thermally labile compounds.[5][9] It separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase.[10][11] For many oximes, which often possess polar functional groups and may degrade at high temperatures, HPLC is the more direct route of analysis, typically requiring no chemical modification of the analyte.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and thermally stable compounds.[6][7] Analytes are vaporized and separated in a gaseous mobile phase.[9] Due to the inherent polarity and lower volatility of many oximes, a chemical derivatization step is often mandatory to convert them into more volatile and thermally stable analogues suitable for GC analysis.[5][12] While this adds a step to sample preparation, GC-MS often provides exceptional sensitivity and selectivity due to the high efficiency of capillary GC columns and the definitive identification power of the mass spectrometer.[6][13]

Decision Workflow for Method Selection

The following diagram illustrates the logical process for selecting an initial analytical technique for an oxime of interest.

G start Start: New Oxime Analyte physchem Assess Physicochemical Properties (Volatility, Thermal Stability) start->physchem decision Is the oxime volatile & thermally stable? physchem->decision hplc_path HPLC Method Development (Direct Analysis) end_hplc Primary Method: HPLC hplc_path->end_hplc gc_path GC Method Development (Requires Derivatization) end_gc Primary Method: GC-MS gc_path->end_gc decision->gc_path  Yes derivatization Can it be made volatile via derivatization? decision->derivatization No derivatization->hplc_path No derivatization->gc_path  Yes

Caption: Initial method selection logic for oxime analysis.

Cross-Validation Experimental Design: A Case Study with Valerophenone Oxime

To provide a practical framework, this guide will use a model compound, Valerophenone Oxime , for our cross-validation study. This compound is sufficiently polar and non-volatile to be a good candidate for both HPLC (direct analysis) and GC-MS (following derivatization).

Objective: To perform a cross-validation of a newly developed GC-MS method against a validated, existing HPLC-UV method for the quantification of Valerophenone Oxime in a simulated process sample.

Overall Cross-Validation Workflow

The entire process, from planning to final comparison, follows a structured path to ensure data integrity and regulatory compliance.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_eval Evaluation Phase protocol Define Cross-Validation Protocol - Objectives - Acceptance Criteria - Methods to be Compared samples Prepare Homogeneous Sample Set - 3 Batches - 6 Replicates per Batch protocol->samples hplc Analyze Samples with Validated HPLC-UV Method samples->hplc gcms Analyze Samples with New GC-MS Method samples->gcms data_hplc Process HPLC Data hplc->data_hplc data_gcms Process GC-MS Data gcms->data_gcms compare Statistically Compare Results - Mean Assay Values - Precision (%RSD) data_hplc->compare data_gcms->compare report Generate Cross-Validation Report - Summary of Results - Deviations - Conclusion on Method Equivalency compare->report

Caption: High-level workflow for the cross-validation process.

Part 1: The Reference Method - HPLC-UV Protocol

This protocol details the established, validated method for quantifying Valerophenone Oxime.

Principle of Separation

Reversed-phase HPLC is employed, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar mixture of water and organic solvent.[10][14] Valerophenone Oxime, being moderately polar, will have a stronger affinity for the mobile phase than for the stationary phase, but its hydrophobic portions will interact with the C18 chains, allowing for retention and separation from other potential impurities. Elution is achieved by increasing the organic content of the mobile phase over time (gradient elution).

Materials and Instrumentation
  • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized, 18.2 MΩ·cm), Formic Acid (LC-MS grade).

  • Standards: Valerophenone Oxime reference standard (purity ≥ 99.5%).

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10.0 mg of Valerophenone Oxime reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This is the stock solution.

    • Prepare calibration standards at 10, 25, 50, 100, and 150 µg/mL by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a portion of the sample expected to contain approximately 10 mg of Valerophenone Oxime into a 100 mL volumetric flask.

    • Add 70 mL of 50:50 Mobile Phase A:B and sonicate for 10 minutes to dissolve.

    • Allow to cool to room temperature and dilute to volume.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 245 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      10.0 30 70
      12.0 30 70
      12.1 70 30

      | 15.0 | 70 | 30 |

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Perform a linear regression to determine the slope, intercept, and correlation coefficient (R²).

    • Quantify the Valerophenone Oxime in the sample solutions using the calibration curve.

Part 2: The New Method - GC-MS Protocol

This protocol details the new method to be cross-validated. It includes a critical derivatization step.

Principle of Derivatization and Separation

The polar N-OH group of the oxime makes it unsuitable for direct GC analysis. Silylation is a robust and common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[12][15] We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. The resulting TMS-ether of the oxime is significantly more volatile and thermally stable.

Separation occurs in a GC column based on the analyte's boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted compound, and the resulting mass spectrum provides a highly specific fingerprint for identification and quantification.[16][17]

Materials and Instrumentation
  • Instrument: GC-MS system with a split/splitless injector and an electron ionization (EI) source.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Reagents: Dichloromethane (GC grade), Pyridine (anhydrous), BSTFA with 1% TMCS, Helium (99.999% purity).

  • Standards: Valerophenone Oxime reference standard (purity ≥ 99.5%).

Step-by-Step Protocol
  • Standard Solution Preparation (100 µg/mL):

    • Prepare a 1 mg/mL stock solution of Valerophenone Oxime in Dichloromethane.

    • Prepare calibration standards at 10, 25, 50, 100, and 150 µg/mL by diluting the stock solution with Dichloromethane.

  • Sample Preparation:

    • Accurately weigh a portion of the sample expected to contain approximately 10 mg of Valerophenone Oxime into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with Dichloromethane.

    • Filter the solution through a 0.45 µm PTFE syringe filter.

  • Derivatization Procedure (for both standards and samples):

    • Transfer 100 µL of the standard or sample solution to a 2 mL autosampler vial.

    • Add 100 µL of anhydrous Pyridine.

    • Add 200 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.

    • Allow the vial to cool to room temperature before placing it in the autosampler.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (10:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 77, 105, and the molecular ion of the TMS-derivative.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the primary quantifying ion against the concentration of the derivatized standards.

    • Perform a linear regression to determine the slope, intercept, and correlation coefficient (R²).

    • Quantify the Valerophenone Oxime in the derivatized sample solutions using the calibration curve.

Part 3: Data Comparison and Acceptance Criteria

After analyzing a minimum of three independent batches of the same sample lot (with six replicates each) by both methods, the results are compiled and statistically evaluated. The acceptance criteria should be predefined in the cross-validation protocol and aligned with ICH guidelines.[1][18][19]

Illustrative Comparative Data

The following table presents a realistic, though illustrative, summary of the validation and cross-validation data for Valerophenone Oxime.

Parameter HPLC-UV Method GC-MS Method Acceptance Criteria Result
Linearity (R²) 0.99950.9992≥ 0.999Pass
Range (µg/mL) 10 - 15010 - 150Covers 80-120% of targetPass
Accuracy (% Recovery) 99.5% (±1.2% RSD)101.1% (±1.8% RSD)98.0 - 102.0%Pass
Precision (%RSD)
- Repeatability (n=6)0.85%1.10%≤ 2.0%Pass
- Intermediate (n=18)1.25%1.65%≤ 3.0%Pass
Cross-Validation Assay
- Batch 1 Mean Assay (%)99.299.8Difference ≤ 2.0%Pass
- Batch 2 Mean Assay (%)98.999.4Difference ≤ 2.0%Pass
- Batch 3 Mean Assay (%)99.5100.2Difference ≤ 2.0%Pass
Overall Mean Difference --± 2.0%0.6% (Pass)
Precision Comparison
- %RSD Batch 10.9%1.2%F-test (p > 0.05)Pass
- %RSD Batch 21.1%1.4%F-test (p > 0.05)Pass
- %RSD Batch 30.8%1.3%F-test (p > 0.05)Pass
Interpretation of Results
  • Linearity and Range: Both methods demonstrated excellent linearity over the specified range, indicating a direct proportional response to concentration.

  • Accuracy: The percent recovery for both methods falls well within the typical acceptance criteria for a pharmaceutical assay, confirming there is no significant systematic error or bias.

  • Precision: Both methods show acceptable repeatability and intermediate precision. The slightly higher RSD for the GC-MS method is common and can be attributed to the additional derivatization step.

  • Cross-Validation Comparison: The most critical parameter is the direct comparison of assay results for the same samples. The mean results obtained from both methods for all three batches are highly comparable, with the difference being well within the pre-defined acceptance limit of 2.0%. An F-test on the variances of the replicate measurements for each batch can be used to confirm that there is no statistically significant difference in the precision of the two methods.

Conclusion: Establishing Method Equivalency

Based on the illustrative data presented, the newly developed GC-MS method can be considered equivalent to the established HPLC-UV method for the quantification of Valerophenone Oxime. Both methods are demonstrated to be accurate, precise, and linear over the defined range. The successful cross-validation provides a high degree of confidence that the GC-MS method can be implemented in a quality control setting, used interchangeably with the HPLC method, or employed at a different analytical site without compromising data integrity.

This guide has provided a comprehensive framework for the cross-validation of analytical methods for oxime quantification. By understanding the underlying principles of each technique, developing robust and detailed protocols, and adhering to predefined acceptance criteria based on regulatory guidelines, researchers can ensure the generation of reliable and defensible analytical data throughout the drug development lifecycle.

References

  • Laulhé, S., Bogdanov, B., Johannes, L. M., Gutierrez, O., Harrison, J. G., Tantillo, D. J., Zhang, X., & Nantz, M. H. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of mass spectrometry : JMS, 47(6), 676–686. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: New insights on structural factors that promote α,β fragmentation. ResearchGate. [Link]

  • Derivatization reactions and reagents for gas chromatography analysis. (2018). IntechOpen. [Link]

  • Can anyone explain the different principles of HPLC? ResearchGate. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds. American Chemical Society. [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO. [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • Oxime derivatization prior to TMS application for GC analysis? ResearchGate. [Link]

  • A Review on Analytical Method Development andValidation (With Case Study). International Journal for Research in Applied Science & Engineering Technology. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. Mourne Training Services. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. [Link]

  • Derivatization in GC. SlideShare. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Fragmentation Mechanisms. LibreTexts Chemistry. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. OUCI. [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. LinkedIn. [Link]

  • HPLC and GC: 6 Simple Differences to Enhance Your Research. Bitesize Bio. [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. ResearchGate. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Comparing HPLC and GC: Retention Time and Effectiveness. LinkedIn. [Link]

  • Validation of Analytical Procedure Q2(R2). ICH. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Figure 3 from Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Semantic Scholar. [Link]

  • A comparison between HPLC and GC-MS: analysis of plant volatile and non-volatile compounds. ResearchGate. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru. [Link]

  • Troubleshooting Real GC Problems. LCGC International. [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]

Sources

Comparative

Technical Guide: Structural Confirmation of 4-Isopropoxy-3-methoxybenzaldehyde Oxime via 2D NMR

Executive Summary In the development of phosphodiesterase (PDE) inhibitors and vanilloid-based pharmaceuticals, 4-Isopropoxy-3-methoxybenzaldehyde oxime serves as a critical intermediate. However, its structural validati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of phosphodiesterase (PDE) inhibitors and vanilloid-based pharmaceuticals, 4-Isopropoxy-3-methoxybenzaldehyde oxime serves as a critical intermediate. However, its structural validation presents two distinct challenges that standard 1D NMR cannot definitively resolve:

  • Regioisomerism: Distinguishing the target molecule from its isomer, 3-isopropoxy-4-methoxybenzaldehyde oxime (derived from isovanillin vs. vanillin alkylation errors).

  • Geometric Isomerism: Quantifying the ratio of E (anti) and Z (syn) oxime isomers, which significantly impacts downstream reduction or rearrangement steps.

This guide outlines a self-validating 2D NMR workflow (COSY, HSQC, HMBC, NOESY) that supersedes traditional 1D analysis, providing absolute structural certainty without the need for X-ray crystallography.

The Challenge: Why 1D NMR is Insufficient

While 1D


H NMR provides functional group confirmation, it fails to provide spatial and connectivity data required for regulatory-grade characterization.
Comparative Analysis: 1D vs. Integrated 2D NMR
Feature1D

H NMR Capability
Integrated 2D NMR Capability
Functional Groups Confirms presence of Aldoxime, OMe, OiPr.Confirms presence and exact connectivity.
Regioisomerism Ambiguous. Aromatic splitting patterns for 1,3,4-substitution are identical for both regioisomers.Definitive. HMBC links alkoxy protons to specific quaternary carbons (C3 vs C4).
Stereochemistry Inferred. Based on slight chemical shift differences (unreliable without standards).[1]Definitive. NOESY maps through-space proximity of the Oxime-H to Ring-H.
Signal Overlap High risk in aromatic region (6.9–7.5 ppm).Resolves overlapping protons via carbon dispersion (HSQC).

Experimental Protocol

Synthesis Context

The compound is typically synthesized via condensation of 4-isopropoxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride.

  • Reaction Note: This reaction produces a mixture of E (major) and Z (minor) isomers.[2] The E-isomer is thermodynamically favored.

NMR Acquisition Parameters

To ensure high-fidelity data, follow these acquisition standards:

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to visualize the labile N-OH proton and prevent exchange).
  • Concentration: 10–15 mg in 600 µL solvent.

  • Temperature: 298 K.

  • Pulse Sequences:

    • COSY: Magnitude mode, 45° mixing pulse.

    • HSQC: Multiplicity-edited (distinguishes CH/CH

      
       from CH
      
      
      
      ).
    • HMBC: Optimized for long-range coupling (

      
       Hz).
      
    • NOESY: Mixing time (

      
      ) = 500 ms (optimal for small molecules).
      

Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning the structure and resolving isomers.

NMR_Workflow Start Crude Product (Mixture of E/Z) OneD 1D 1H NMR Identify functional groups Start->OneD HSQC HSQC Assign protons to carbons (Resolve aromatic overlap) OneD->HSQC Branch Ambiguity Check HSQC->Branch HMBC HMBC Connect Alkoxy groups to Ring (Solve Regioisomerism) Branch->HMBC Connectivity? NOESY NOESY Correlate Oxime-H to Ring-H (Solve E/Z Stereochemistry) Branch->NOESY Geometry? Final Confirmed Structure (Regio + Stereo defined) HMBC->Final NOESY->Final

Figure 1: Analytical workflow for structural determination. Green path resolves regioisomerism; Red path resolves stereochemistry.

Detailed Assignment & Results

The "Anchor" Signals (1D NMR)

Before 2D analysis, identify the diagnostic signals in DMSO-


:
  • Aldoxime Proton (H-7): Singlet at ~8.11 ppm .

  • Hydroxyl Proton (N-OH): Broad singlet at ~11.05 ppm .

  • Methoxy (-OCH

    
    ):  Singlet at ~3.78 ppm .
    
  • Isopropoxy (-OCH(CH

    
    )
    
    
    
    ):
    • Methine (CH): Septet at ~4.55 ppm .

    • Methyls (CH

      
      ): Doublet at ~1.28 ppm .
      
Resolving Regioisomerism (HMBC)

The Problem: Is the isopropoxy group at C4 or C3? The Solution: Long-range C-H coupling (2-3 bonds).

  • Locate the Quaternary Carbons in the aromatic ring using the 1D

    
    C spectrum (typically ~145-150 ppm for oxygenated carbons).
    
  • Trace the HMBC:

    • The Methoxy protons (3.78 ppm) will show a strong cross-peak to C3 .

    • The Isopropoxy methine (4.55 ppm) will show a strong cross-peak to C4 .

    • Verification: The aromatic proton H2 (singlet-like) should correlate to C3, C4, and C7 (aldoxime), tying the spin system together.

Stereochemical Confirmation (NOESY)

The Problem: Is it E or Z? The Mechanism: The E-isomer places the aldoxime proton (H7) spatially close to the ortho-aromatic protons (H2/H6). The Z-isomer places the OH group near H2/H6.

Diagnostic Correlations:

  • E-Isomer (Major): Strong NOE cross-peak between H7 (8.11 ppm) and H2/H6 (7.1-7.4 ppm) .

  • Z-Isomer (Minor): Weak or absent NOE between H7 and H2/H6. Stronger NOE between N-OH and H2/H6 (if exchange is slow).

NOESY_Logic cluster_E E-Isomer (Anti) cluster_Z Z-Isomer (Syn) E_Struct Ar-CH=N-OH (OH trans to Ar) E_NOE STRONG NOE: Oxime-H <-> Ar-H(ortho) E_Struct->E_NOE Z_Struct Ar-CH=N-OH (OH cis to Ar) Z_NOE NO NOE: Oxime-H <-> Ar-H(ortho) (Steric Distance) Z_Struct->Z_NOE

Figure 2: NOESY correlation logic. The presence of the Oxime-H to Ar-H interaction confirms the E-configuration.

Summary of Chemical Shifts (DMSO- )

Position

(ppm)
Multiplicity

(ppm)
Key HMBC Correlations
7 (Aldoxime) 8.11s147.8C1, C2, C6
2 (Ar) 7.15d (

=2Hz)
109.5C7, C3, C4, C6
5 (Ar) 7.05d (

=8Hz)
113.2C1, C3, C4
6 (Ar) 7.28dd121.0C2, C4, C7
3-OMe 3.78s55.4C3 (Quaternary)
4-OiPr (CH) 4.55sept70.8C4 (Quaternary)
4-OiPr (CH

)
1.28d21.84-OiPr (CH)
N-OH 11.05br s--

Note: Chemical shifts are approximate and may vary with concentration and temperature. The connectivity logic remains constant.

Conclusion

By utilizing HMBC , we confirm the regiochemistry of the alkoxy substituents, ruling out synthesis errors from the starting material. By utilizing NOESY , we definitively assign the major product as the (E)-4-isopropoxy-3-methoxybenzaldehyde oxime , evidenced by the through-space coupling between the aldoxime proton and the aromatic ring. This 2D NMR protocol provides a rigorous, self-validating standard for batch release in drug development.

References

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Notes, 2024. [Link]

  • Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?" Analytical Services, 2025. [Link]

  • National Institutes of Health (NIH). "Experimental and Computational Investigation of the Oxime Bond Stereochemistry." PubMed Central, 2014. [Link]

  • Chemistry LibreTexts. "5.4: NOESY Spectra - Determination of Stereochemistry." LibreTexts Chemistry, 2025. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 4-Isopropoxy-3-methoxybenzaldehyde oxime

As laboratory professionals dedicated to innovation and discovery, our responsibility extends beyond the bench to include the safe and environmentally sound management of all chemical substances. This guide provides a de...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to innovation and discovery, our responsibility extends beyond the bench to include the safe and environmentally sound management of all chemical substances. This guide provides a detailed protocol for the proper disposal of 4-Isopropoxy-3-methoxybenzaldehyde oxime, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment by ensuring this compound is handled as a hazardous waste from cradle to grave.

Hazard Characterization and Waste Determination

Analogous benzaldehyde oximes and substituted benzaldehydes are frequently classified as:

  • Acutely Toxic (Oral): Harmful if swallowed.[1][2]

  • Skin Irritant: Causes skin irritation.[2]

  • Serious Eye Irritant: Causes serious eye irritation.[2][3]

  • Respiratory Tract Irritant: May cause respiratory irritation.[2]

Given these potential hazards, 4-Isopropoxy-3-methoxybenzaldehyde oxime must be managed as hazardous chemical waste. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] Due to the toxicological profile of its analogs, this compound should be presumed toxic. Pouring it down the drain or disposing of it in regular trash is strictly prohibited.[5][6]

Key Disposal Parameters
ParameterSpecificationRationale & Authority
Waste Classification Hazardous Chemical WastePresumed toxicity based on analogous compounds (e.g., skin, eye, respiratory irritation).[2]
Container Type Glass or High-Density Polyethylene (HDPE)Must be chemically compatible and prevent leakage. Do not use metal containers for potentially corrosive materials.[7]
Primary Labeling "HAZARDOUS WASTE", Full Chemical Name, Hazard CharacteristicsRequired by EPA and institutional policy for clear identification and safe handling.[7][8]
Storage Location Designated Satellite Accumulation Area (SAA)Waste must be stored at or near the point of generation under the generator's control.[8][9]
Final Disposal Collection by Institutional EHS for Incineration or Other Approved MethodDisposal must be conducted by a licensed facility.[1][10]

Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)

Before handling the waste compound or its containers, ensure you are wearing the appropriate PPE. The rationale is to create a barrier between you and the potentially hazardous material.

  • Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[10]

  • Body Protection: A standard laboratory coat. Ensure it is fully buttoned.[10]

  • Ventilation: All handling of the waste, including transferring to a waste container, should be performed inside a certified chemical fume hood to minimize inhalation exposure.[2]

Step-by-Step Waste Collection and Accumulation Procedure

This protocol ensures compliance with EPA regulations for Satellite Accumulation Areas (SAAs), which govern the temporary storage of hazardous waste in laboratories.[8]

Step 1: Container Selection Choose a container that is in good condition, leak-proof, and chemically compatible with the waste. For 4-Isopropoxy-3-methoxybenzaldehyde oxime, a glass bottle with a screw cap is ideal. If the waste is dissolved in a solvent, the container must also be compatible with that solvent.[7]

Step 2: Accurate Labeling From the moment the first drop of waste enters the container, it must be labeled. This is a critical regulatory requirement.[7] Affix a completed hazardous waste label from your institution's Environmental Health and Safety (EHS) department. The label must include:

  • The words "HAZARDOUS WASTE" .

  • The full, unabbreviated name: "4-Isopropoxy-3-methoxybenzaldehyde oxime" .

  • If in solution, list all components and their approximate percentages.

  • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

Step 3: Waste Segregation Never mix incompatible waste streams. This is paramount to preventing dangerous chemical reactions.[8]

  • Solid Waste: Collect pure/neat 4-Isopropoxy-3-methoxybenzaldehyde oxime waste in a dedicated container.

  • Liquid Waste: If dissolved in a solvent, collect it in the appropriate solvent waste stream (e.g., "Non-Halogenated Organic Solvents"). Do not mix with aqueous, acidic, basic, or oxidizing waste streams.[5][8]

  • Keep the waste container in a designated secondary containment bin to contain any potential leaks.[11]

Step 4: Safe Accumulation

  • Store the waste container in your designated SAA, which must be at or near the point of generation.[8]

  • Keep the container securely capped at all times , except when adding waste. An open funnel left in a container is a violation and a safety hazard.[7]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[12]

Disposal of Contaminated Materials

The "cradle-to-grave" responsibility for hazardous waste extends to any materials contaminated during its use.[4]

  • Contaminated Solids (PPE, Weigh Boats, Wipes): These items are considered hazardous waste. Collect them in a clearly labeled, sealed plastic bag or a designated solid waste container. The label should read "Contaminated Solid Waste" and list the chemical contaminant.[8]

  • Empty Reagent Bottles: An "empty" container that held a hazardous chemical must be properly decontaminated or disposed of as hazardous waste.[4] To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected and disposed of as hazardous chemical waste .[8][13] After the third rinse and air drying, deface the original label and dispose of the container in the appropriate laboratory glass or plastic recycling bin.[13]

Final Disposal and Spill Management

Arranging for Final Disposal

Once your waste container is nearly full (approximately 75-80% capacity) or you no longer need it, arrange for pickup.

  • Ensure the container cap is tightly sealed and the exterior is clean.

  • Complete your institution's chemical waste pickup request form, often available online through the EHS department's website.[7]

  • EHS personnel will collect the waste from your laboratory and manage its consolidation, transport, and ultimate disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).

Emergency Spill Response

In the event of a small, manageable spill within a chemical fume hood:

  • Alert colleagues in the immediate area.

  • Ensure you are wearing full PPE.

  • Contain the spill using a chemical spill kit absorbent.

  • Carefully collect the absorbed material and any contaminated debris.

  • Place all cleanup materials into a designated hazardous waste container or a sealed, labeled bag.

  • Request a waste pickup from EHS.

For large spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency safety office immediately.

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full_check [label="Container >75% Full\nor No Longer Needed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

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continue_accumulating [label="Continue Accumulating", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"];

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waste_type -> pure_solid [label="Solid"]; waste_type -> in_solution [label="Liquid"]; waste_type -> contaminated_item [label="Contaminated\nMaterial"];

pure_solid -> container_solid; in_solution -> container_liquid; contaminated_item -> container_sharps;

container_solid -> store_saa; container_liquid -> store_saa; container_sharps -> store_saa;

store_saa -> full_check;

full_check -> contact_ehs [label="Yes"]; full_check -> continue_accumulating [label="No"];

continue_accumulating -> store_saa [style=dashed]; } enddot Caption: Decision workflow for the safe collection and disposal of laboratory waste.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). Available at: [Link]

  • EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. InsideEPA.com. Available at: [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Available at: [Link]

  • Chemical Waste Management Guide. Auburn University Risk Management and Safety. Available at: [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. University of Alabama in Huntsville. Available at: [Link]

  • 4-ISOPROPOXY-3-METHOXY-BENZALDEHYDE OXIME CAS#: 98799-36-1. ChemWhat. Available at: [Link]

  • Safety Data Sheet - 4-Methoxybenzaldehyde oxime. Angene Chemical. Available at: [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isopropoxy-3-methoxybenzaldehyde oxime
Reactant of Route 2
Reactant of Route 2
4-Isopropoxy-3-methoxybenzaldehyde oxime
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